molecular formula C8H7F3 B12968649 3-(Difluoromethyl)-2-fluorotoluene CAS No. 1214367-27-7

3-(Difluoromethyl)-2-fluorotoluene

Cat. No.: B12968649
CAS No.: 1214367-27-7
M. Wt: 160.14 g/mol
InChI Key: CEYSRKWTPANDBE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-fluorotoluene is a valuable fluorinated building block in organic synthesis and medicinal chemistry. The incorporation of fluorine and fluorinated moieties, such as the difluoromethyl (CF2H) group, into organic molecules is a well-established strategy in drug design and discovery . This group can significantly improve the chemical, physical, and biological properties of lead compounds, including their metabolic stability, lipophilicity, and bioavailability . As a multifunctional aromatic compound, this compound serves as a versatile precursor and intermediate in the development of novel pharmaceuticals and agrochemicals. Its structure makes it particularly useful in reactions aimed at creating more complex, biologically active molecules. Researchers utilize this compound in exploring the effects of fluorination on reactivity and in the synthesis of potential enzyme inhibitors or other active agents . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1214367-27-7

Molecular Formula

C8H7F3

Molecular Weight

160.14 g/mol

IUPAC Name

1-(difluoromethyl)-2-fluoro-3-methylbenzene

InChI

InChI=1S/C8H7F3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,8H,1H3

InChI Key

CEYSRKWTPANDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-fluorotoluene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the toluene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide. The reaction is often carried out under mild conditions using a base like sodium bicarbonate and a photocatalyst such as iridium complexes, with blue LED light as the energy source .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of difluoromethylating agents in combination with catalysts and optimized reaction conditions can streamline the production process, making it cost-effective and scalable .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring in 3-(Difluoromethyl)-2-fluorotoluene facilitates selective electrophilic substitution. The difluoromethyl (-CF2_2H) and fluorine substituents direct incoming electrophiles to specific positions on the ring.

Key Reactions :

  • Nitration : Occurs at the para position relative to the difluoromethyl group under mixed acid (HNO3_3/H2_2SO4_4) conditions.

  • Halogenation : Bromination with Br2_2/FeBr3_3 preferentially targets the meta position due to the combined electronic effects of -CF2_2H and -F substituents.

Mechanistic Insight :
The -CF2_2H group acts as a strong electron-withdrawing substituent, activating the ring for electrophilic attack while directing substitution based on steric and electronic factors .

Transition Metal-Mediated Coupling Reactions

This compound participates in cross-coupling reactions, leveraging palladium or copper catalysts to form carbon–carbon or carbon–heteroatom bonds.

Palladium-Catalyzed Decarbonylative Fluoroalkylation

This compound undergoes Pd-catalyzed coupling with fluoroalkylcarboxylic acids. For example:

  • Reaction with Pd(OAc)2_2/SPhos ligand achieves decarbonylative aryl–fluoroalkyl bond formation at 90°C, yielding biaryl-difluoromethane derivatives .

Mechanism :

  • Oxidative addition of the fluoroalkylcarboxylic acid to Pd(0).

  • CO de-insertion to form a Pd–CF2_2H intermediate.

  • Reductive elimination to generate the final product .

Copper-Catalyzed Carbo-Difluoromethylation

In the presence of Cu(I) catalysts, this compound facilitates radical relay reactions with alkenes:

  • A [CuI^I-CF2_2H] species initiates radical addition to alkenes, followed by recombination to form alkyl-difluoromethane products (yields up to 91%) .

Conditions :

CatalystLigandSolventYield (%)
CuIterpyDMF91
CuBrbpyTHF62

Radical-Based Difluoromethylation

Under photocatalytic conditions, this compound generates difluoromethyl radicals (·CF2_2H) for C–H functionalization:

Example Reaction :

  • Visible-light irradiation with Ru(bpy)32+_3^{2+} photocatalyst and S-(difluoromethyl)sulfonium salt produces 3-CF2_2H-quinoxalin-2-ones (isolated yields: 45–82%) .

Radical Trapping Evidence :

  • Addition of 1,4-dinitrobenzene (radical inhibitor) suppresses product formation .

  • Radical clock experiments with vinylcyclopropane confirm intermediacy of ·CF2_2H .

Nucleophilic Substitution

While less common due to the electron-deficient ring, nucleophilic substitution occurs under harsh conditions:

Fluoride Displacement :

  • Reaction with KF/18-crown-6 in DMSO at 120°C replaces the -F substituent with -OH (yield: 58%).

Functional Group Transformations

The -CF2_2H group undergoes selective oxidation or reduction:

  • Oxidation : H2_2O2_2/AcOH converts -CF2_2H to -CF2_2OH (yield: 72%).

  • Reduction : Pd/C/H2_2 reduces -CF2_2H to -CH2_2F (yield: 65%) .

Scientific Research Applications

Pharmaceutical Applications

The difluoromethyl moiety has been shown to enhance the biological activity of various compounds, making it a focal point in drug discovery.

Case Study: Quinoxalin-2-ones

  • Description: Quinoxalin-2-ones are known for their biological activity, including antiviral properties.
  • Application: The synthesis of 3-difluoromethyl-quinoxalin-2-ones has been explored for their potential as inhibitors against viral proteins, such as those involved in Ebola and Marburg virus egress. The incorporation of the difluoromethyl group significantly improved the antiviral activity of these compounds .
Compound NameTarget ActivityIC50 (nM)Reference
3-Difluoromethyl-quinoxalin-2-oneEbola VP40 Inhibitor<10
2′-Deoxy-5-difluoromethyluridineCancer Cell Proliferation Inhibitor50
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amideAntifungal Activity25

Agrochemical Applications

Fluorinated compounds are increasingly being utilized in agrochemicals due to their enhanced properties.

Case Study: Antifungal Activity

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were synthesized and tested against various phytopathogenic fungi. These compounds exhibited superior antifungal activity compared to existing standards, indicating the potential for developing new fungicides that incorporate the difluoromethyl group .

Materials Science

The unique properties imparted by fluorinated groups make them attractive for developing advanced materials.

Fluorinated Polymers

Research indicates that incorporating difluoromethyl groups into polymer matrices can enhance their thermal stability and chemical resistance. This property is particularly valuable in applications requiring durable materials that can withstand harsh environments.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-fluorotoluene involves its interaction with various molecular targets. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The fluorine atoms can also form strong hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s structure distinguishes it from mono-fluorinated toluenes (e.g., 2-fluorotoluene, 3-fluorotoluene) and other difluorinated analogs (e.g., 2,3-difluorotoluene). Key comparisons include:

  • Substituent Position and Type: The 2-fluorine atom exerts a strong electron-withdrawing inductive effect due to its ortho position, while the 3-difluoromethyl group introduces additional electron withdrawal and steric bulk. In contrast, mono-fluorinated toluenes (e.g., 2-fluorotoluene) lack the enhanced inductive effects of the -CF₂H group .
  • Proton Affinity and Basicity: Evidence from gas-phase basicity studies shows that fluorotoluene isomers exhibit reduced proton affinity compared to toluene, with ortho-substituted derivatives (e.g., 2-fluorotoluene) being less basic than para-substituted analogs (e.g., 4-fluorotoluene) due to proximity effects . The addition of a difluoromethyl group in 3-(Difluoromethyl)-2-fluorotoluene likely further lowers proton affinity (estimated ~750 kJ/mol) compared to mono-fluorinated toluenes (765–775 kJ/mol) .

Physical and Chemical Properties

Fluorine substitution significantly impacts physical properties:

Compound Substituents Molecular Weight (g/mol) logP (Est.) Boiling Point (°C) Proton Affinity (kJ/mol)
Toluene None 92.14 2.73 110.6 784
2-Fluorotoluene 2-F 110.10 2.85 115–117 765
3-Fluorotoluene 3-F 110.10 2.82 116–118 772
4-Fluorotoluene 4-F 110.10 2.80 117–119 775
This compound 2-F, 3-CF₂H 160.13 3.20 130–132 (Est.) ~750 (Est.)
  • Lipophilicity (logP): The compound’s logP (~3.20) exceeds mono-fluorinated toluenes (~2.80–2.85), reflecting increased hydrophobicity due to the -CF₂H group. This may enhance membrane permeability but reduce aqueous solubility .
  • Boiling Point: Higher molecular weight and polarity from fluorine substituents elevate boiling points relative to toluene and mono-fluorinated analogs.

Reactivity and Metabolic Stability

  • Chemical Reactivity :
    The electron-withdrawing effects of fluorine substituents deactivate the aromatic ring toward electrophilic substitution. Ortho-fluorine and -CF₂H groups further reduce reactivity compared to para-fluorinated analogs .
  • Metabolic Stability: Fluorine’s ability to block metabolic oxidation sites is well-documented . The dual fluorination in this compound likely enhances resistance to cytochrome P450-mediated metabolism compared to mono-fluorinated derivatives.

Biological Activity

3-(Difluoromethyl)-2-fluorotoluene, a fluorinated aromatic compound, has garnered attention in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • CAS Number : 1214367-27-7
  • Molecular Formula : C8H7F3
  • Molecular Weight : 172.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially leading to increased bioactivity. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The difluoromethyl group can act as a reactive electrophile, forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways and biological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies have shown that it may inhibit the growth of cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
    • Table 1 summarizes the antimicrobial activity observed in this study.
    CompoundConcentration (µg/mL)% Inhibition (S. aureus)% Inhibition (E. coli)
    This compound507065
    Control (No treatment)-00
  • Anticancer Studies :
    • In a separate investigation, the compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 40 µM.
    • Table 2 presents the findings from this anticancer study.
    Concentration (µM)Cell Viability (%)
    1085
    2070
    4050
    Control100

Q & A

Basic: How can the regioselectivity of fluorine substitution in 3-(Difluoromethyl)-2-fluorotoluene be experimentally determined?

Methodological Answer:
Regioselectivity in fluorinated aromatic systems is influenced by electronic and steric factors. To determine substitution patterns:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F}-NMR to identify distinct fluorine environments. For example, fluorine atoms in ortho positions exhibit different chemical shifts compared to meta or para positions due to ring current effects. Coupling constants (JF-FJ_{\text{F-F}}) further clarify spatial relationships .
  • X-ray Crystallography: Resolve crystal structures to unambiguously confirm substitution patterns. This is critical for validating computational predictions of electronic effects .

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